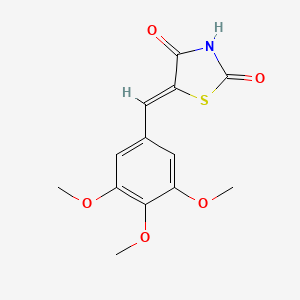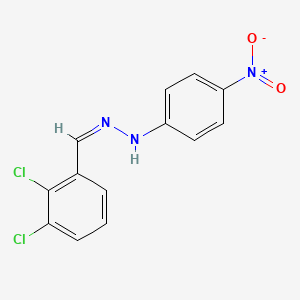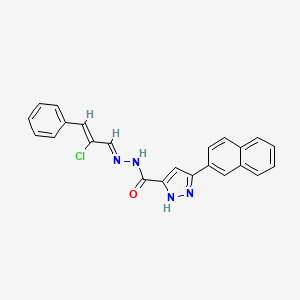![molecular formula C32H28BrNO2 B11694589 5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11694589.png)
5-[2-(benzyloxy)-5-bromophenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[2-(BENZYLOXY)-5-BROMOPHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound that belongs to the class of benzo[a]phenanthridinones This compound is characterized by its unique structure, which includes a benzyloxy group, a bromophenyl group, and a benzo[a]phenanthridinone core
准备方法
合成路线和反应条件
5-[2-(苄氧基)-5-溴苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮的合成通常涉及多个步骤,从容易获得的起始原料开始。一种常见的合成路线包括以下步骤:
苄氧基的形成: 这一步涉及在碱(如碳酸钾)的存在下,使适当的酚类衍生物与苄基溴反应。
环化: 环化步骤涉及通过一系列缩合和环化反应形成四氢苯并[a]菲啶酮核心,这些反应通常在受控条件下由酸或碱催化。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线以提高产率和纯度。这可能包括使用先进的催化体系、连续流反应器和纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
5-[2-(苄氧基)-5-溴苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮可以发生各种化学反应,包括:
氧化: 该化合物可以用氧化剂(如高锰酸钾或三氧化铬)氧化,形成相应的氧化产物。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
取代: 该化合物中的溴原子可以用其他官能团通过亲核取代反应取代,使用试剂如甲醇钠或硫醇钾。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 甲醇中的甲醇钠。
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生醌类,还原可能产生醇类或胺类,而取代可能产生各种取代衍生物。
科学研究应用
5-[2-(苄氧基)-5-溴苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮具有多种科学研究应用,包括:
化学: 用作合成更复杂有机分子的中间体。
生物学: 研究其潜在的生物活性,如抗癌、抗菌和抗炎特性。
医药: 研究其在治疗各种疾病的潜在治疗应用。
工业: 用于开发新材料和化学工艺。
作用机制
5-[2-(苄氧基)-5-溴苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮的作用机制涉及它与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合来发挥其作用,从而调节其活性。例如,它可能抑制参与细胞增殖的某些酶,从而导致抗癌作用。确切的分子靶点和途径可能因具体的生物学环境而异。
相似化合物的比较
类似化合物
- 5-[2-(苄氧基)-5-氯苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮
- 5-[2-(苄氧基)-5-氟苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮
- 5-[2-(苄氧基)-5-碘苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮
独特性
5-[2-(苄氧基)-5-溴苯基]-2,2-二甲基-2,3,5,6-四氢苯并[a]菲啶-4(1H)-酮的独特性在于其特定的取代模式以及溴原子的存在,这会影响其反应性和生物活性。与具有不同卤素取代的类似物相比,含溴的化合物可能表现出不同的化学和生物特性。
属性
分子式 |
C32H28BrNO2 |
|---|---|
分子量 |
538.5 g/mol |
IUPAC 名称 |
5-(5-bromo-2-phenylmethoxyphenyl)-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C32H28BrNO2/c1-32(2)17-25-29-23-11-7-6-10-21(23)12-14-26(29)34-31(30(25)27(35)18-32)24-16-22(33)13-15-28(24)36-19-20-8-4-3-5-9-20/h3-16,31,34H,17-19H2,1-2H3 |
InChI 键 |
NUEHIRZXTCZPQD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=C(C=CC(=C5)Br)OCC6=CC=CC=C6)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11694506.png)

![N-(2,5-dichlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11694514.png)

![4-[Bis(2-methoxyethyl)sulfamoyl]-N-{3-cyano-4H,5H,6H-cyclopenta[B]thiophen-2-YL}benzamide](/img/structure/B11694530.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11694541.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-3-methylbenzohydrazide](/img/structure/B11694559.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11694568.png)
![ethyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11694577.png)
![4,4'-piperazine-1,4-diylbis{6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazin-2-amine}](/img/structure/B11694582.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11694604.png)
